molecular formula C9H11BrN2Si B13693396 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine

Cat. No.: B13693396
M. Wt: 255.19 g/mol
InChI Key: KWLZDUMSZSENOR-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C9H11BrN2Si and a molecular weight of 255.19 g/mol It is a pyrimidine derivative that features a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position

Preparation Methods

The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 5-bromo-2-iodopyrimidine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as triethylamine, to facilitate the coupling reaction . The reaction conditions generally include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles or electrophiles depending on the desired transformation

Scientific Research Applications

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl-ethynyl group can act as a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding or other interactions with biological molecules. The pathways involved in its mechanism of action are typically related to the inhibition or activation of specific enzymes or receptors, leading to changes in cellular processes or signaling pathways .

Comparison with Similar Compounds

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various chemical transformations and applications.

Biological Activity

5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, synthesis methods, and relevant research findings.

Structural Overview

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position. This specific arrangement enhances its reactivity and stability, making it suitable for various chemical transformations. The molecular formula is C₁₁H₁₃BrN₂Si, with a molecular weight of 255.19 g/mol.

Interaction with Biological Targets

Research indicates that this compound can interact with various biological molecules, influencing their activity. Its structure allows it to act as a pharmacophore, which may lead to applications in drug design aimed at developing new therapeutic agents. The presence of the trimethylsilyl group enhances reactivity, facilitating further chemical modifications that can yield derivatives with improved biological profiles.

Potential Applications:

  • Antiviral Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties, particularly against viruses like HIV and HCV. These compounds can inhibit viral replication by targeting specific viral enzymes .
  • Antimalarial Activity: Structural analogs have been explored for their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. Modifications to the pyrimidine scaffold have shown varying degrees of efficacy in preliminary assays .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for high yields and purity. The method is advantageous for both laboratory and industrial applications, enabling the production of this compound for further biological testing .

Case Study 1: Antiviral Properties

A study examined several pyrimidine derivatives for their antiviral activity against HIV. Among them, a compound structurally related to this compound demonstrated significant inhibition of viral replication with an EC₅₀ value of approximately 3.98 μM, indicating its potential as a lead compound for further development .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial activity, derivatives of pyrimidines were synthesized and tested against P. falciparum. Although this compound itself was not directly tested, related compounds showed promising results in inhibiting the growth of the malaria parasite, suggesting that modifications to this scaffold could yield effective antimalarial agents .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compound Pyrimidine ring with bromine and trimethylsilyl groupPotential antiviral and antimalarial effects
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine Similar structure but with tert-butyldimethylsiloxyVarying stability and reactivity profiles
5-Ethynylpyrimidine Lacks trimethylsilyl groupLess reactive; potential for different applications
5-Bromo-2-(trimethylsilyl)furan Furan ring instead of pyrimidineAltered electronic properties

Properties

Molecular Formula

C9H11BrN2Si

Molecular Weight

255.19 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C9H11BrN2Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,1-3H3

InChI Key

KWLZDUMSZSENOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=N1)Br

Origin of Product

United States

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